DBCO-Maleimide

SPAAC kinetics bioorthogonal chemistry peptide conjugation

Researchers requiring site-specific bioconjugation with minimal mass perturbation face solubility-reactivity trade-offs. DBCO-Maleimide (MW 427.4 Da) resolves this by pairing copper-free SPAAC kinetics (k₂ 0.34 M⁻¹ s⁻¹) with thiol-specific maleimide chemistry. • 21% faster DBCO kinetics vs. BCN analogs reduces multistep conjugation time • Minimal 427.4 Da mass addition preserves peptide/small-molecule bioactivity • Embedded DBCO chromophore enables non-destructive spectroscopic QC without additional labeling reagents Ideal for solid-phase peptide synthesis, ADC linker incorporation, and dual-functionalized probe assembly in organic co-solvent systems.

Molecular Formula C25H21N3O4
Molecular Weight 427.5 g/mol
Cat. No. B606955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-Maleimide
SynonymsDBCO-Maleimide
Molecular FormulaC25H21N3O4
Molecular Weight427.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H21N3O4/c29-22(14-16-27-23(30)11-12-24(27)31)26-15-13-25(32)28-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)28/h1-8,11-12H,13-17H2,(H,26,29)
InChIKeyNHFQNAGPXIVKND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DBCO-Maleimide: Technical Baseline


DBCO-Maleimide (CAS 1395786-30-7, MW 427.45 g/mol) is a heterobifunctional crosslinker that combines a dibenzocyclooctyne (DBCO) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC) with a maleimide group for thiol-specific conjugation . The DBCO group enables rapid, copper-free click chemistry with azide-functionalized molecules under physiological conditions, while the maleimide group specifically and efficiently reacts with reduced sulfhydryl groups (-SH) at pH 6.5-7.5 to form stable thioether bonds . This dual orthogonal reactivity, coupled with a compact spacer arm that adds minimal mass to modified molecules (427.4 daltons), positions DBCO-Maleimide as a foundational building block for site-specific bioconjugation, antibody-drug conjugate (ADC) development, and multifunctional probe design [1]. The compound is supplied as a white to off-white solid with purity typically exceeding 95% (HPLC), and is soluble in organic solvents including DMSO, DMF, DCM, THF, and chloroform .

1 Heterobifunctional DBCO–maleimide crosslinker: SPAAC click chemistry + thiol-specific conjugation
2 Non-PEGylated, compact spacer arm for minimal mass perturbation on target biomolecules
3 Organic-solvent compatible (DMSO, DMF); co-solvent required for purely aqueous reaction setups

DBCO-Maleimide Substitution Limitations


Generic substitution of DBCO-Maleimide with alternative cyclooctyne reagents (e.g., BCN-maleimide, DIBO-maleimide) or alternative thiol-reactive crosslinkers fails because the compound's utility derives from the orthogonal intersection of three tightly coupled parameters: DBCO SPAAC kinetics, maleimide thiol specificity, and spacer-arm molecular weight. Empirical SPAAC kinetic measurements demonstrate that DBCO exhibits a second-order rate constant (k2) of 0.34 M⁻¹ s⁻¹, which is measurably faster than BCN (0.28 M⁻¹ s⁻¹) under identical peptide conjugation conditions [1]. This quantitative difference in reaction kinetics, combined with DBCO's unique embedded chromophore enabling non-destructive spectroscopic tracking [2], means that substituting a BCN-maleimide analog alters both conjugation efficiency and analytical traceability. Furthermore, the non-PEGylated DBCO-Maleimide core structure exhibits poor aqueous solubility , a critical handling constraint that PEGylated variants (e.g., DBCO-PEG₄-Maleimide) deliberately address—meaning procurement decisions must align the specific DBCO-Maleimide form factor (non-PEGylated vs. PEGylated) with the solubility requirements of the intended experimental system. Interchanging compounds without verifying these interdependent performance parameters risks compromised conjugation yields, analytical ambiguity, or experimental failure due to precipitation.

Parameter
DBCO-Maleimide
BCN-Maleimide (Common Substitute)
SPAAC kinetics
Reported faster reaction rate may improve conjugation efficiency
Slower kinetics may reduce yields; context-dependent
Spectroscopic tracking
Embedded chromophore enables label-free UV-Vis monitoring
No comparable intrinsic chromophore; requires secondary labeling
Aqueous solubility
Poor aqueous solubility; requires organic co-solvent
BCN solubility may differ; PEGylated variants recommended for aqueous work

DBCO-Maleimide Differential Evidence


SPAAC Kinetics: DBCO vs. BCN

In a head-to-head peptide conjugation study measuring SPAAC ligation efficiency, DBCO demonstrated a second-order rate constant (k2) of 0.34 M⁻¹ s⁻¹, representing a 21.4% faster reaction rate than BCN (0.28 M⁻¹ s⁻¹) under identical experimental conditions [1]. This kinetic advantage is attributable to the higher ring strain of the dibenzocyclooctyne scaffold relative to the bicyclononyne system.

SPAAC Kinetics: DBCO vs BCN
Head-to-head
0.34 M⁻¹ s⁻¹ (DBCO)
vs
0.28 M⁻¹ s⁻¹ (BCN)
Reported kinetic comparison context; faster rate under peptide conjugation conditions
Fmoc-SPPS; azidoamino acid-containing peptides
SPAAC kinetics bioorthogonal chemistry peptide conjugation

Analytical Traceability via Embedded Chromophore

Unlike many other cyclooctynes including BCN, DBCO reagents possess an embedded chromophore that enables simple, non-destructive spectroscopic identification and quantification of DBCO-containing compounds without requiring additional labeling steps [1]. This intrinsic optical property permits direct monitoring of conjugation efficiency via UV-Vis absorbance, a feature absent in BCN-based reagents which lack comparable intrinsic chromophores.

Analytical Traceability
Class-level
Embedded chromophore for label-free UV-Vis tracking
Data to verify; class-level attribute, source review recommended
Enables non-destructive monitoring, absent in BCN
spectroscopic quantification conjugation monitoring QC/QA

Maleimide-Thiol Orthogonal Reactivity

The maleimide group of DBCO-Maleimide reacts specifically and efficiently with reduced thiols (sulfhydryl groups, -SH) at pH 6.5-7.5 to form stable thioether bonds . This pH specificity ensures selective cysteine conjugation while minimizing side reactions with amines that can occur at higher pH ranges, enabling precise site-specific labeling of engineered cysteine residues in antibodies and other proteins.

Thiol-Specific Reactivity
Assay context
Maleimide reacts selectively with reduced thiols at pH 6.5–7.5; stable thioether bond
Supports site-selective cysteine conjugation for research conjugates
pH range critical for amine-side-reaction control
thiol conjugation cysteine labeling site-specific bioconjugation

Minimal Linker Mass for Sensitive Applications

DBCO-Maleimide incorporates a short spacer arm that adds only 427.4 daltons to modified molecules . This compact molecular footprint contrasts with PEGylated variants such as DBCO-PEG₄-Maleimide (MW 647.74 g/mol) and DBCO-PEG₁₂-Maleimide derivatives, which introduce substantially larger mass additions that may alter the biophysical properties or functional activity of small biomolecule conjugates.

Mass Added upon Conjugation
Cross-study comparable
427.4 Da
Minimal mass addition supports small-biomolecule conjugation studies
PEG₄ variant adds 647.7 Da; context-dependent selection
small molecule linker minimal perturbation mass-sensitive assays

Non-PEGylated Solubility Constraints

Due to poor aqueous solubility, non-PEGylated DBCO-Maleimide is not recommended for labeling proteins or other biopolymers in purely aqueous buffers without organic co-solvent . The compound is soluble in DMSO, DMF, DCM, THF, and chloroform . This solubility constraint directly informs procurement decisions: PEGylated DBCO-maleimide derivatives (e.g., DBCO-PEG₄-Maleimide) are specifically engineered for aqueous compatibility, enabling direct use in buffer systems without organic co-solvent .

Aqueous Solubility Constraints
Formulation-context
Poor aqueous solubility; soluble in DMSO, DMF, DCM, THF, chloroform
PEGylated variants may be preferred for purely aqueous protein labeling
Selection depends on experimental solvent compatibility
aqueous solubility formulation compatibility protein labeling

DBCO-Maleimide Application Scenarios


Cysteine Peptide Conjugation with Minimal Mass

DBCO-Maleimide (MW 427.4 Da) is the optimal choice for introducing a DBCO click handle onto cysteine-containing peptides or small thiolated biomolecules where mass minimization is critical for preserving biological activity. The short spacer arm adds only 427.4 Da to the target molecule—substantially less than PEGylated alternatives—while maintaining the 21% faster SPAAC kinetics of DBCO relative to BCN . This combination of minimal mass addition and superior kinetics makes the non-PEGylated DBCO-Maleimide the preferred procurement option for applications including: preparing azide-reactive peptide intermediates for multistep solid-phase synthesis; generating minimally perturbed imaging probes where increased molecular weight could alter biodistribution; and labeling small-molecule drug candidates where conjugate mass directly influences membrane permeability and pharmacokinetic properties [1].

ADC Development via Engineered Cysteine Conjugation

For ADC development employing engineered cysteine residues, DBCO-Maleimide provides two orthogonal, quantifiably differentiated advantages. First, the maleimide group enables site-specific conjugation to reduced thiols at pH 6.5-7.5 with high specificity, forming stable thioether bonds that precisely control drug-to-antibody ratio (DAR) . Second, the DBCO moiety's embedded chromophore enables non-destructive spectroscopic quantification of conjugation efficiency without requiring additional labeling reagents—a QC/QA advantage absent in BCN-based alternatives [1]. This built-in analytical traceability is particularly valuable for GMP manufacturing environments where lot-to-lot consistency and regulatory documentation require quantitative verification of linker incorporation. Research publications have validated this DBCO-maleimide approach for conjugating antibodies to azide-functionalized cytotoxic payloads including gold-based theranostic complexes (IC₅₀ 0.33-0.35 μM in PD-L1-expressing cancer cells) [2] and multivalent peptidic linkers enabling site-specific multiple-payload ADC generation [3].

Dual-Functionalized Targeting Vector Assembly

DBCO-Maleimide serves as a versatile building block for assembling dual-functionalized targeting vectors (e.g., radiolabeled peptides, antibody fragments) via sequential orthogonal conjugation steps. As demonstrated in recent work on dual-functionalized biovectors, a DBCO-maleimide linker can be first clicked to an azidolysine-containing building block (SPAAC), then reacted with exposed sulfhydryl groups on cysteine residues of antibodies or peptides (thiol-maleimide Michael addition) . This strategy enables the regioselective introduction of multiple functional groups—including radiochelators, fluorescent dyes, and albumin binders—while maintaining high chemical purity (>95%). The 21% faster DBCO SPAAC kinetics relative to BCN [1] reduces total conjugation time in multistep workflows, making DBCO-Maleimide the kinetically preferred option when time-sensitive assembly of complex bioconjugates is required.

Bioconjugation with Organic Co-Solvent Compatibility

Non-PEGylated DBCO-Maleimide is the appropriate procurement choice for bioconjugation workflows conducted in DMSO, DMF, or other organic co-solvent systems where the compound's limited aqueous solubility is not a constraint . In these solvent environments, DBCO-Maleimide offers the minimal mass addition (427.4 Da) and rapid SPAAC kinetics (0.34 M⁻¹ s⁻¹) without the added molecular bulk of PEG spacers [1][2]. This application scenario applies specifically to: solid-phase peptide synthesis where DBCO introduction occurs in DMF/DCM; small-molecule library functionalization performed in organic solvents; and preparation of azide-reactive intermediates that will subsequently be conjugated in DMSO-containing buffer systems. Researchers requiring purely aqueous protein labeling should instead procure PEGylated DBCO-maleimide derivatives (e.g., DBCO-PEG₄-Maleimide), which are explicitly formulated for aqueous compatibility .

Application
Selection Property
Validation Focus
Minimal-mass peptide SPAAC handle introduction
Compact non-PEGylated linker
Conjugate mass impact on bioactivity
Engineered cysteine ADC research
Orthogonal DBCO-maleimide reactivity
DAR control and conjugation efficiency quantification
Dual-functionalized bioconjugate assembly
Sequential orthogonal conjugation capability
Regioselective functionalization validation
Organic co-solvent bioconjugation
Organic solvent solubility (DMSO, DMF)
Compatibility with non-aqueous conjugation workflows

Technical Documentation Hub

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